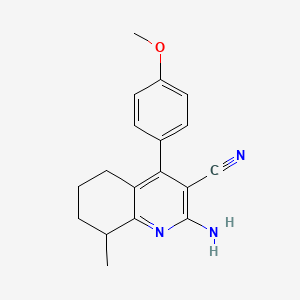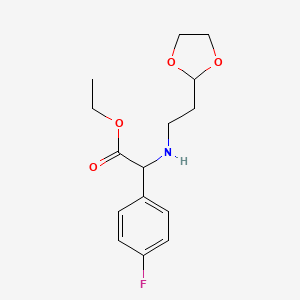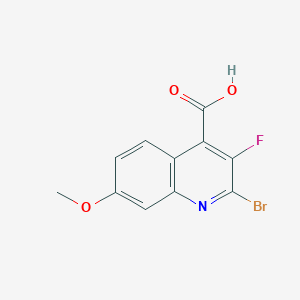![molecular formula C15H17ClN2O2 B11834466 Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- CAS No. 88350-49-6](/img/structure/B11834466.png)
Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-: is a chemical compound with a unique structure that includes a quinoline ring substituted with a chlorine atom and an acetamide group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- typically involves the reaction of 5-chloro-8-hydroxyquinoline with N-butylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom on the quinoline ring can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as a precursor for more complex molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound for drug discovery.
Industry: In the industrial sector, Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and polymers.
Mecanismo De Acción
The mechanism of action of Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to metal ions, disrupting essential biological processes in pathogens.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but lacking the acetamide and butyl groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group on the quinoline ring.
Uniqueness: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Número CAS |
88350-49-6 |
|---|---|
Fórmula molecular |
C15H17ClN2O2 |
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
N-butyl-2-(5-chloroquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-8-17-14(19)10-20-13-7-6-12(16)11-5-4-9-18-15(11)13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19) |
Clave InChI |
KMSQREYIAMOKFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)


![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)

![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)
![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)



![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

